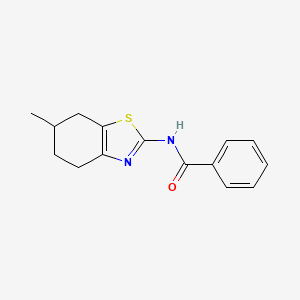

N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide

Description

Properties

IUPAC Name |

N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2OS/c1-10-7-8-12-13(9-10)19-15(16-12)17-14(18)11-5-3-2-4-6-11/h2-6,10H,7-9H2,1H3,(H,16,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNCDGDYAQHIVOU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2=C(C1)SC(=N2)NC(=O)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide typically involves the reaction of 6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazole with benzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions, and the product is purified by recrystallization .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

Reduction: Lithium aluminum hydride

Substitution: Various nucleophiles such as amines, alcohols, and thiols

Major Products Formed

Oxidation: Sulfoxides, sulfones

Reduction: Amines

Substitution: Substituted benzamides

Scientific Research Applications

N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide involves its interaction with specific molecular targets. It can bind to enzymes and inhibit their activity, leading to various biological effects. The compound may also interact with cellular receptors and modulate signaling pathways .

Comparison with Similar Compounds

N-(3-Benzoyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)benzamide

- Structural Features: The benzoyl group replaces the methyl group on the tetrahydrobenzothiazole core.

- Crystal Packing : The cyclohexene ring adopts an envelope conformation, with dihedral angles of 7.1° (thiophene vs. benzamide) and 59.0° (thiophene vs. benzoyl). Intramolecular N–H⋯O hydrogen bonds form an S(6) ring, while weak π–π stacking (3.90 Å) is observed .

- Synthesis: Prepared via coupling of 2-aminothiophene derivatives with benzoic acid using carbodiimide chemistry .

N-(5,5-Dimethyl-7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide

- Structural Features: Incorporates a 5,5-dimethyl group on the tetrahydro ring and a 2,5-dioxopyrrolidinyl substituent on the benzamide.

3-Methyl-4-nitro-N-(4,5,6,7-tetrahydro-5,5-dimethyl-7-oxo-2-benzothiazolyl)benzamide

- Structural Features : Features a nitro group (electron-withdrawing) and methyl substituent on the benzamide. The nitro group could increase oxidative stability but reduce solubility compared to the methyl-substituted target compound .

Variations in the Tetrahydrobenzothiazole Core

2-(Benzenesulfonyl)-N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide (BI93664)

- Structural Features : Replaces benzamide with a benzenesulfonyl-acetamide group. The sulfonyl group introduces strong polarity and hydrogen-bonding capacity, likely enhancing crystallinity and thermal stability .

- Molecular Weight : 350.46 g/mol, higher than the target compound due to the sulfonyl group .

2-(Chloromethyl)-6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazole

- Structural Features: Substitutes the benzamide with a chloromethyl group.

Crystallographic and Physicochemical Comparisons

Biological Activity

N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide is a compound with potential therapeutic applications due to its biological activity. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C14H16N2OS

- Molecular Weight : 268.35 g/mol

- CAS Number : 904925-05-9

- Structure : The compound features a benzothiazole moiety which is known for various biological activities.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound has been shown to inhibit certain enzymes related to cancer progression and inflammation. For instance, it exhibits inhibitory effects on cholinergic enzymes, which are crucial in neurodegenerative diseases .

- Antimicrobial Activity : Research indicates that derivatives of benzothiazole compounds often display antimicrobial properties. This compound may share this property due to structural similarities with other active compounds .

- Anticancer Properties : Preliminary studies suggest that compounds containing the benzothiazole structure can inhibit cell proliferation in various cancer cell lines. Specific derivatives have shown promising results in reducing tumor growth in vitro and in vivo .

Case Studies and Experimental Data

- Anticancer Activity : A study involving a series of benzothiazole derivatives demonstrated significant cytotoxic effects against human cancer cell lines. The IC50 values for some derivatives were reported between 2.38 µM and 8.13 µM . This suggests that this compound may exhibit similar potency.

- Enzyme Inhibition Studies : Inhibition assays showed that benzothiazole derivatives could effectively inhibit acetylcholinesterase and butyrylcholinesterase enzymes. Such inhibition is critical in the context of Alzheimer's disease treatment .

- Antimicrobial Testing : Compounds derived from benzothiazoles have been evaluated for their antibacterial and antifungal activities. The presence of the thiazole ring enhances the interaction with microbial targets .

Comparative Analysis

| Property/Activity | This compound | Related Compounds |

|---|---|---|

| Molecular Weight | 268.35 g/mol | Varies (typically 250 - 300 g/mol) |

| Anticancer Activity | IC50 = 2.38 - 8.13 µM | Similar compounds show comparable activity |

| Enzyme Inhibition | Active against cholinergic enzymes | Other benzothiazoles also exhibit inhibition |

| Antimicrobial Activity | Potentially active | Many derivatives show strong activity |

Q & A

Q. Q1. What are the standard synthetic protocols for preparing N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide and its analogs?

A1. The synthesis typically involves multi-step reactions starting with functionalization of the tetrahydrobenzothiazole core. For example:

- Step 1 : Condensation of 2-aminobenzothiazole derivatives with methyl-substituted cyclohexanone to form the tetrahydrobenzothiazole scaffold.

- Step 2 : Benzoylation using benzoyl chloride or activated esters under basic conditions (e.g., pyridine or NaHCO₃) .

- Key Techniques : TLC for purity checks, column chromatography for purification, and recrystallization (e.g., using methanol or ethanol) .

- Optimization : Microwave-assisted synthesis can reduce reaction times and improve yields for similar benzamide-thiazole hybrids .

Q. Q2. How is the structural integrity of the synthesized compound validated?

A2. A combination of spectroscopic and analytical methods is employed:

- IR Spectroscopy : Confirms amide C=O stretches (~1650–1680 cm⁻¹) and aromatic C-H bonds .

- NMR (¹H/¹³C) : Identifies methyl groups (δ ~1.2–1.5 ppm for tetrahydro ring CH₃), aromatic protons (δ ~7.3–8.0 ppm), and amide NH signals (δ ~10–12 ppm) .

- Mass Spectrometry (MS) : Validates molecular ion peaks (e.g., m/z 318.35 for the parent compound) and fragmentation patterns .

- Elemental Analysis : Ensures ≥95% purity by matching calculated vs. experimental C/H/N/S values .

Advanced Research Questions

Q. Q3. What strategies are used to analyze structure-activity relationships (SAR) for this compound’s biological activity?

A3. SAR studies involve systematic structural modifications:

- Core Modifications : Substituting the methyl group on the tetrahydro ring with bulkier alkyl chains or halogens to assess steric/electronic effects .

- Benzamide Variations : Introducing electron-withdrawing (e.g., nitro, fluoro) or donating (e.g., methoxy) groups on the benzamide ring to modulate bioactivity .

- Biological Assays : Test modified analogs against target enzymes (e.g., PFOR for antiparasitic activity) or cancer cell lines (e.g., MTT assays) .

Q. Q4. How can computational modeling enhance the design of derivatives with improved target binding?

A4.

- Docking Studies : Use software like AutoDock to predict binding poses of derivatives in enzyme active sites (e.g., PFOR or kinase targets). For example, hydrogen bonding between the amide group and conserved residues (e.g., Arg/Lys) is critical .

- MD Simulations : Assess stability of ligand-protein complexes over 50–100 ns trajectories to prioritize derivatives with low RMSD values .

- QSAR Models : Corrogate substituent electronegativity or logP values with bioactivity data to guide synthetic priorities .

Q. Q5. What experimental approaches resolve contradictions in biological activity data across studies?

A5. Contradictions often arise from assay variability or impurity artifacts. Mitigation strategies include:

- Reproducibility Checks : Re-test compounds under standardized conditions (e.g., NCCLS-recommended broth dilution for antimicrobial assays) .

- Purity Validation : Re-purify compounds via HPLC (>99% purity) to exclude byproduct interference .

- Mechanistic Profiling : Use orthogonal assays (e.g., enzymatic inhibition + cellular cytotoxicity) to confirm target-specific effects .

Q. Q6. How are hydrogen bonding and packing interactions analyzed in the crystal structure of related compounds?

A6. Single-crystal X-ray diffraction (SCXRD) reveals:

- Intermolecular H-Bonds : E.g., N–H⋯N interactions between amide NH and thiazole N atoms, forming centrosymmetric dimers .

- C–H⋯π Interactions : Stabilize 3D packing via aromatic ring stacking .

- Thermal Ellipsoids : Assess conformational flexibility of the tetrahydro ring .

Q. Q7. What methodologies optimize reaction yields for large-scale synthesis?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.